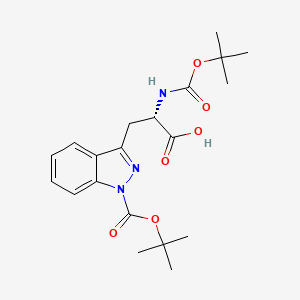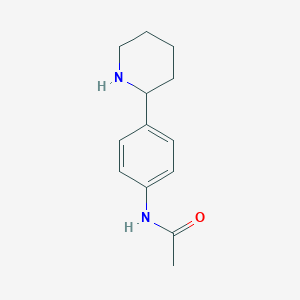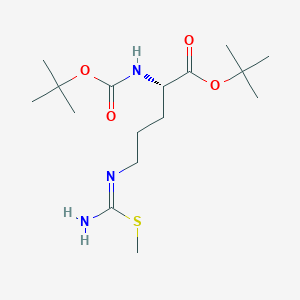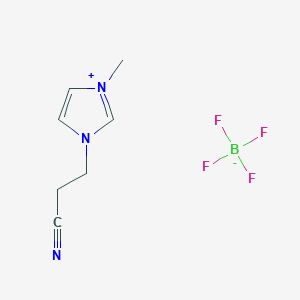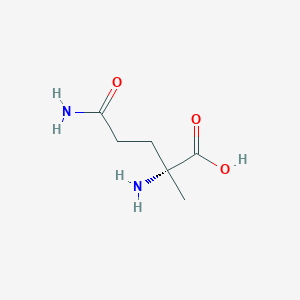
4-Amino-5,7-bis(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5,7-bis(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of amino and trifluoromethyl groups at specific positions on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,7-bis(trifluoromethyl)quinoline typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of the trifluoromethyl groups and the amino group. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Reaction: This involves the cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds.
Trifluoromethylation Reactions: Various trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfone, can be used to introduce the trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-5,7-bis(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid, or catalytic hydrogenation, are typically used.
Substitution Reactions: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of 4-nitro-5,7-bis(trifluoromethyl)quinoline.
Reduction: Formation of this compound from its nitro derivative.
Substitution Reactions: Various substituted quinolines depending on the electrophile used.
Applications De Recherche Scientifique
4-Amino-5,7-bis(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Its unique properties make it useful in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which 4-Amino-5,7-bis(trifluoromethyl)quinoline exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
4-Amino-3,5-bis(trifluoromethyl)biphenyl: Similar in structure but differs in the core ring system.
Trifluoromethylquinoline derivatives: Other quinoline derivatives with different positions or numbers of trifluoromethyl groups.
Uniqueness: 4-Amino-5,7-bis(trifluoromethyl)quinoline is unique due to its specific arrangement of amino and trifluoromethyl groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
Formule moléculaire |
C11H6F6N2 |
|---|---|
Poids moléculaire |
280.17 g/mol |
Nom IUPAC |
5,7-bis(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)5-3-6(11(15,16)17)9-7(18)1-2-19-8(9)4-5/h1-4H,(H2,18,19) |
Clé InChI |
HYBGMYPZHMAZOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(C=C(C2=C1N)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


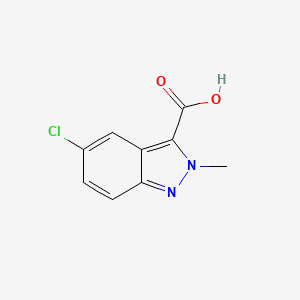
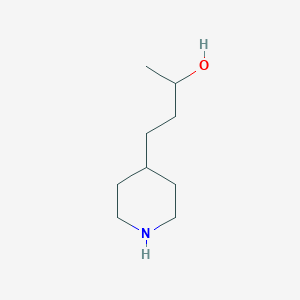
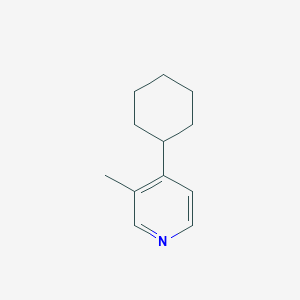
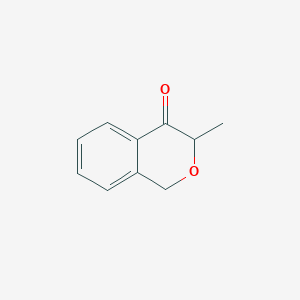

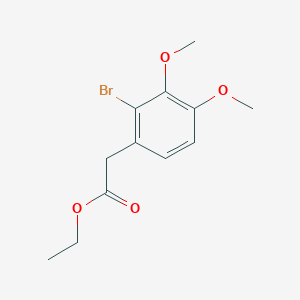
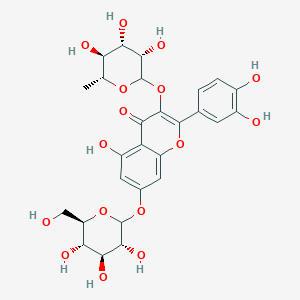
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15201652.png)
![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
